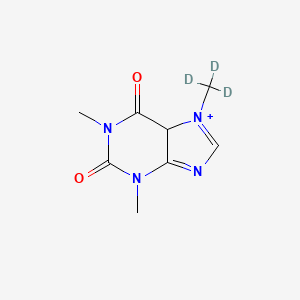

Caffeine-d3 (7-methyld-d3)

Description

Caffeine-d3 (7-methyl-d3) is a deuterium-labeled isotopologue of caffeine, where three hydrogen atoms in the 7-methyl group are replaced with deuterium (²H) . Its molecular formula is C₈H₇D₃N₄O₂, with a molecular weight of 197.21 g/mol . This compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying caffeine in complex matrices such as biological fluids, food products, and pharmaceuticals . Its deuterated structure ensures minimal interference with endogenous caffeine during analysis, while maintaining nearly identical chromatographic behavior .

Properties

Molecular Formula |

C8H11N4O2+ |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1,3-dimethyl-7-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |

InChI |

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3 |

InChI Key |

GOJJWZXPKDRTAJ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

One-Step Methylation Using Dimsyl Sodium and CD₃I

The most efficient method, reported by Tarasca et al. (2022), involves a single-step methylation of xanthine (2 ) using deuterated methyl iodide (CD₃I) under mild conditions. Key parameters include:

Reaction Conditions

- Base : Dimsyl sodium (NaH/DMSO, 1:4 molar ratio)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Temperature : Room temperature (25°C)

- Reaction Time : 24 hours

The base generates the xanthine anion, which undergoes nucleophilic attack by CD₃I. THF mitigates exothermic risks associated with NaH/DMSO decomposition.

Procedure

- Base Preparation : NaH (6 equiv) is added to DMSO (24 equiv) in THF, forming dimsyl sodium.

- Deprotonation : Xanthine (1 equiv) is added, yielding the reactive anion.

- Methylation : CD₃I (5 equiv) is introduced dropwise, facilitating sequential N-methylation.

- Workup : The mixture is quenched with water, extracted with dichloromethane, and recrystallized from ethanol.

Yield and Purity

- Isolated Yield : 86% (1 g scale)

- Isotopic Purity : >99 atom % D (confirmed by $$^1$$H NMR)

- Chemical Purity : ≥98% (HPLC)

Table 1: Key Spectral Data for Caffeine-d3

| Technique | Observation |

|---|---|

| $$^1$$H NMR | Absence of N7-CH₃ signals (δ 3.34 ppm) |

| $$^{13}$$C NMR | Quadrupole splitting for C7-CD₃ (δ 33.9 ppm) |

| MS (ESI+) | m/z 197.21 [M+H]⁺ (calc. 197.21) |

This method surpasses traditional multi-step routes, eliminating intermediates and minimizing deuterium loss.

Traube Purine Cyclization with Deuterated Reagents

The Traube synthesis, adapted for deuteration, constructs the purine core from deuterated precursors. Though historically significant, it suffers from inefficiency:

Reaction Sequence

- Uracil Methylation : Uracil (1 ) → 1,3-dimethyluracil (2 ) using CD₃I/K₂CO₃ (Yield: 65%).

- Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ at C5 (Yield: 58%).

- Reduction : Catalytic hydrogenation (Pd/C, H₂) forms 5,6-diamino-1,3-dimethyluracil (4 ).

- Cyclization : Formamide condensation at 180°C yields theophylline-d6 (5 ).

- Final Methylation : CD₃I/NaOH converts 5 to caffeine-d9 (Overall Yield: 12%).

Isotope Exchange via Acidic Deuterolysis

Balssa and Bonnaire (2007) demonstrated selective deuteration using refluxing D₂O/HCl:

Procedure

- Reaction : Caffeine is refluxed in D₂O with 6 M HCl (12 h, 110°C).

- Workup : Neutralization with NaOD, extraction, and recrystallization.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Steps | Yield (%) | Isotopic Purity | Scalability |

|---|---|---|---|---|

| One-Step Methylation | 1 | 86 | >99% | Gram-scale |

| Traube Cyclization | 5 | 12 | 90% | Milligram |

| Acidic Deuterolysis | 1 | 78 | 95% | Multi-gram |

The one-step method excels in yield and scalability, while deuterolysis offers simplicity for low-volume needs. The Traube route is largely obsolete due to inefficiency.

Optimization Strategies for Industrial Application

Solvent Selection

CD₃I Utilization

Chemical Reactions Analysis

Types of Reactions

Theobromine undergoes several types of chemical reactions, including:

Oxidation: Theobromine can be oxidized to form xanthine derivatives.

Reduction: Reduction of Theobromine can yield dihydro derivatives.

Substitution: Theobromine can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

Oxidation: Xanthine derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated Theobromine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Mechanism of Action

Caffeine-d3 retains the pharmacological properties of caffeine, primarily acting as an antagonist of adenosine receptors (A1, A2A, A2B, and A3). This antagonism leads to increased levels of cyclic adenosine monophosphate (cAMP) and enhances catecholamine release, contributing to its stimulant effects. The deuterated form allows for precise tracking in metabolic studies due to its distinct mass signature.

1.2 Therapeutic Uses

Caffeine-d3 is utilized in various therapeutic contexts:

- Mental Alertness : Similar to caffeine, Caffeine-d3 is used to restore mental alertness in cases of fatigue or drowsiness .

- Bronchopulmonary Dysplasia : It is administered intravenously for preventing and treating this condition in premature infants .

- Migraine Treatment : Caffeine-d3 is investigated as an adjunct therapy for acute migraine treatment when combined with other analgesics .

Table 1: Summary of Therapeutic Applications of Caffeine-d3

| Application | Description |

|---|---|

| Mental Alertness | Restores wakefulness in fatigue |

| Bronchopulmonary Dysplasia | Prevents and treats apnea in premature infants |

| Migraine Treatment | Enhances effectiveness of analgesics |

Neuroscience Research

Caffeine-d3 plays a crucial role in neuroscience research, particularly in studies examining dopamine receptor dynamics. Research has shown that caffeine increases the availability of dopamine D2/D3 receptors in the striatum, which correlates with enhanced alertness and cognitive function .

2.1 Case Study: Dopamine Receptor Availability

A study involving healthy adults demonstrated that administration of caffeine led to significant increases in D2/D3 receptor availability in the putamen and ventral striatum . This finding suggests that caffeine may enhance dopamine signaling without increasing dopamine release itself.

Table 2: Impact of Caffeine on Dopamine Receptors

| Study Type | Findings |

|---|---|

| PET Imaging | Increased D2/D3 receptor availability with caffeine |

| Correlation with Behavior | Positive correlation between receptor availability and alertness |

Environmental Science

Caffeine-d3 is also used as a tracer in environmental studies to assess caffeine contamination levels in wastewater. Its unique isotopic signature allows researchers to distinguish between natural and anthropogenic sources of caffeine.

3.1 Wastewater Analysis

Recent studies have utilized caffeine-d3 to evaluate the effectiveness of wastewater treatment processes by tracking caffeine metabolites . The presence of specific metabolites can indicate the efficiency of treatment systems.

Table 3: Wastewater Analysis Using Caffeine-d3

| Metabolite | Source |

|---|---|

| 1-Methyluric Acid | Primary metabolite from caffeine |

| 7-Methylxanthine | Secondary metabolite |

| Paraxanthine | By-product during metabolism |

Mechanism of Action

Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Theobromine also antagonizes adenosine receptors, contributing to its stimulating effects on the central nervous system .

Comparison with Similar Compounds

Key Properties:

- CAS Number : 26351-04-2

- Purity : >98% (certified for analytical use)

- Solubility: Soluble in DMF (10 mg/ml), DMSO (2 mg/ml), ethanol (0.2 mg/ml), and PBS (5 mg/ml)

- Storage : Stable at -20°C for one month; long-term storage at -80°C recommended

Comparison with Similar Compounds

Caffeine-d3 (7-methyl-d3) is part of a broader class of isotopically labeled caffeine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparison of Isotopically Labeled Caffeine Derivatives

Key Differences:

Isotopic Labeling Position and Mass Shift: Caffeine-d3 (7-methyl-d3): Introduces a +3 Da mass shift localized to the 7-methyl group, ideal for distinguishing from endogenous caffeine without overlapping with other metabolites . Caffeine-d9: Fully deuterated at all three methyl groups (1,3,7-positions), providing a +9 Da mass shift. This enhances separation in high-resolution MS but may increase synthesis costs . Caffeine-13C3: Uses carbon-13 isotopes, offering a +3 Da shift but with different fragmentation patterns compared to deuterium, reducing risk of hydrogen-deuterium exchange artifacts .

Analytical Performance :

- Reproducibility : Caffeine-d3 demonstrates a %CV <20% in metabolomic studies, ensuring reliable quantification .

- Interference : Caffeine-d9’s larger mass shift minimizes overlap with matrix ions but is less cost-effective for routine use compared to Caffeine-d3 .

Cost and Availability :

Biological Activity

Caffeine-d3 (7-methyld-d3) is a stable isotope-labeled derivative of caffeine, primarily used in analytical chemistry for quantifying caffeine and its metabolites in biological samples. This compound plays a significant role in understanding the metabolic pathways of caffeine, which is crucial for both pharmacological studies and clinical applications. This article reviews the biological activity of caffeine-d3, focusing on its mechanisms, effects on health, and implications in research.

Chemical Structure and Metabolism

Caffeine-d3 is characterized by the incorporation of deuterium (d3) at the methyl positions of the caffeine molecule. This modification enhances its utility in mass spectrometry, allowing for precise quantification in biological matrices. The metabolism of caffeine involves various cytochrome P450 enzymes, predominantly CYP1A2 and CYP3A4, which convert caffeine into several metabolites, including paraxanthine, theobromine, and 1,3,7-trimethyluric acid .

Caffeine exerts its biological effects primarily through the antagonism of adenosine receptors (A1, A2A, A2B, and A3) in the central nervous system (CNS). This antagonism leads to increased neurotransmitter release, including dopamine and norepinephrine, which contributes to its stimulant effects. Additionally, caffeine inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), further enhancing neurotransmission .

| Mechanism | Description |

|---|---|

| Adenosine Receptor Antagonism | Blocks adenosine receptors, increasing neurotransmitter release |

| Phosphodiesterase Inhibition | Prevents breakdown of cAMP, enhancing signaling pathways |

| Calcium Mobilization | Stimulates calcium release from the sarcoplasmic reticulum in muscle cells |

Neuroprotective Properties

Research indicates that caffeine has neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies have shown that caffeine administration improves cognitive function in animal models of AD by enhancing memory retention and reducing amyloid-beta levels . For instance, in APPsw mouse models treated with caffeine equivalent to 500 mg/day in humans, significant improvements in memory performance were observed .

Psychostimulant Effects

Caffeine's role as a psychostimulant is well-documented. It has been associated with increased alertness and improved mood; however, excessive consumption can lead to adverse psychiatric effects such as anxiety and psychosis. A notable case study reported a patient who developed acute psychosis after consuming high doses of caffeine from energy drinks . Upon cessation of caffeine intake, her symptoms resolved within days.

Antioxidant Properties

Caffeine also exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related damage. The modulation of oxidative stress pathways has been linked to reduced inflammation and improved cellular health .

Case Studies

- Caffeine-Induced Psychosis : A 51-year-old woman experienced acute psychosis linked to excessive caffeine consumption from energy drinks. After stopping caffeine intake, her symptoms resolved within five days .

- Neuroprotective Effects : In a study involving APPsw mice treated with caffeine over several weeks, researchers noted significant improvements in cognitive tasks compared to control groups. These findings suggest that caffeine may enhance synaptic plasticity and memory retention through its action on adenosine receptors .

Q & A

Q. How is Caffeine-d3 (7-methyl-d3) synthesized, and how is its isotopic purity validated?

Caffeine-d3 is synthesized via deuteration at the 7-methyl group, typically using deuterated reagents like D₂O or deuterium gas under controlled catalytic conditions. Isotopic purity (e.g., 99 atom% D) is validated using nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic enrichment. Calibration against non-deuterated caffeine ensures accuracy, with trace impurities quantified via high-resolution MS .

Q. What role does Caffeine-d3 serve as an internal standard in mass spectrometry (MS)-based assays?

Caffeine-d3 is used as an internal standard in MS to normalize signal fluctuations caused by matrix effects or instrument variability. Its chemical similarity to non-deuterated caffeine ensures comparable ionization efficiency and retention times, enabling precise quantification. For example, in LMJ-SSP-MS systems, it corrects for solvent flow inconsistencies during real-time metabolite profiling .

Q. How do researchers ensure the stability of Caffeine-d3 in biological matrices during pharmacokinetic studies?

Stability is assessed by spiking Caffeine-d3 into target matrices (e.g., plasma, tissue homogenates) and measuring degradation over time under varying storage conditions (e.g., -80°C, room temperature). LC-MS/MS analyses at multiple timepoints quantify decomposition products, with stabilizers like EDTA or protease inhibitors added if necessary .

Advanced Research Questions

Q. How should experimental designs using Caffeine-d3 account for deuterium isotope effects in metabolic studies?

Deuterium can alter reaction kinetics due to its higher mass, affecting metabolic rates. Researchers mitigate this by:

- Conducting parallel experiments with non-deuterated caffeine to quantify kinetic differences.

- Using computational models (e.g., QM/MM simulations) to predict isotope effects on enzyme binding.

- Validating findings with orthogonal methods, such as radiometric assays or stable isotope tracers .

Q. What methodologies resolve discrepancies in quantitative data when using Caffeine-d3 in multi-laboratory studies?

Discrepancies often arise from variations in MS calibration or sample preparation. Solutions include:

Q. How can Caffeine-d3 be integrated into chemical proteomics workflows for target identification?

In chemical proteomics, Caffeine-d3 is used to track protein-ligand interactions via isotopic labeling. Key steps involve:

- Designing deuterated probes compatible with click chemistry for target capture.

- Combining with LC-MS/MS and data-independent acquisition (DIA) to resolve labeled vs. unlabeled protein complexes.

- Validating targets using CETSA (cellular thermal shift assay) to confirm binding stability under thermal stress .

Q. What advanced statistical approaches are recommended for analyzing time-resolved Caffeine-d3 pharmacokinetic data?

Non-compartmental analysis (NCA) is used to calculate AUC and half-life, while compartmental models (e.g., two-compartment) assess distribution and elimination rates. Bayesian hierarchical models account for inter-subject variability, and machine learning (e.g., random forests) identifies covariates (e.g., CYP1A2 genotype) influencing metabolic outcomes .

Tables

Q. Table 1: Key Analytical Parameters for Caffeine-d3 Validation

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Isotopic Purity | High-resolution MS | ≥98.5% deuterium enrichment | |

| Matrix Effect | Post-column infusion assay | Signal variation ≤15% | |

| Stability (24h, RT) | LC-MS/MS with spike-recovery | Recovery 85–115% |

Q. Table 2: Comparative Deuterium Isotope Effects in Metabolic Pathways

| Enzyme | Δkcat (Deuterated vs. Non-deuterated) | Assay Type | Reference |

|---|---|---|---|

| CYP1A2 | 1.2–1.5x slower | Radiometric | |

| Xanthine Oxidase | No significant difference | Fluorometric |

Notes

- Contradictions in Evidence : While isotopic effects are minimal in some systems (e.g., xanthine oxidase), they significantly impact CYP1A2-mediated metabolism, necessitating context-specific validation .

- Gaps in Literature : Limited data exist on long-term stability of Caffeine-d3 in lipid-rich matrices, warranting further studies on lipase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.